N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-16-7-9-19(10-8-16)13-29-12-11-22-20(14-29)24(31)28-25(27-22)32-15-23(30)26-21-6-4-5-17(2)18(21)3/h4-10H,11-15H2,1-3H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOPTQQTIBHVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on recent research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula : C25H27N3O2S
Molar Mass : 429.56 g/mol
CAS Number : Not available in current databases.
The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer proliferation and other diseases. It is hypothesized to interact with various molecular targets due to its structural complexity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. This inhibition could lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, increased levels of Bax and decreased levels of Bcl-2 were observed in treated MCF-7 breast cancer cells .
Anticancer Properties
Recent investigations into the anticancer properties of this compound have yielded promising results:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 3.96 ± 0.21 | Induction of intrinsic apoptotic pathway |
| Caco-2 | 5.87 ± 0.37 | Apoptosis via caspase activation |
These findings indicate that the compound has significant potential as a therapeutic agent against breast and colorectal cancers.
Other Biological Activities
The compound's diverse structure suggests potential activities beyond anticancer effects:
- Anti-inflammatory Activity : There is emerging evidence that compounds with similar structures possess anti-inflammatory properties by inhibiting inflammatory cytokines.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating a potential role in treating infections.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on MCF-7 Cells : A study demonstrated that treatment with structurally related compounds led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor sizes and improved survival rates compared to controls.
Comparison with Similar Compounds
Key Observations :
- Thieno-pyrimidine analogs (e.g., ) show higher thermal stability (melting points >200°C).
- Substituents : Electron-withdrawing groups (e.g., dichloro in ) may improve binding to hydrophobic enzyme pockets, while bulky substituents (e.g., isopropyl in ) could reduce solubility. The target compound’s 4-methylbenzyl group balances lipophilicity and steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
